molecular formula C10H6BrN3O B11857369 1-Acetyl-5-bromo-1H-indazole-4-carbonitrile

1-Acetyl-5-bromo-1H-indazole-4-carbonitrile

Cat. No.: B11857369
M. Wt: 264.08 g/mol
InChI Key: IHDQQPOIOJEGRS-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromo-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a bromine atom at the 5-position, an acetyl group at the 1-position, and a carbonitrile group at the 4-position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-5-bromo-1H-indazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-bromo-2-nitrobenzaldehyde with hydrazine hydrate to form 5-bromo-1H-indazole. This intermediate is then acetylated using acetic anhydride to introduce the acetyl group at the 1-position. Finally, the nitrile group is introduced through a reaction with cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal byproduct formation.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-5-bromo-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of 1-acetyl-5-substituted-1H-indazole-4-carbonitrile.

    Reduction: Formation of 1-acetyl-5-bromo-1H-indazole-4-amine.

    Oxidation: Formation of 1-acetyl-5-bromo-1H-indazole-4-carboxylic acid.

Scientific Research Applications

1-Acetyl-5-bromo-1H-indazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Acetyl-5-bromo-1H-indazole-4-carbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine atom and the carbonitrile group may allow it to form strong interactions with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-1H-indazole-4-carbonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-Bromo-1H-indazole-4-carbonitrile: Lacks the acetyl group, which may influence its solubility and interaction with biological targets.

    1-Acetyl-5-chloro-1H-indazole-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.

Uniqueness

1-Acetyl-5-bromo-1H-indazole-4-carbonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The bromine atom enhances its potential for substitution reactions, while the acetyl and carbonitrile groups contribute to its overall chemical versatility.

Properties

Molecular Formula

C10H6BrN3O

Molecular Weight

264.08 g/mol

IUPAC Name

1-acetyl-5-bromoindazole-4-carbonitrile

InChI

InChI=1S/C10H6BrN3O/c1-6(15)14-10-3-2-9(11)7(4-12)8(10)5-13-14/h2-3,5H,1H3

InChI Key

IHDQQPOIOJEGRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=N1)C(=C(C=C2)Br)C#N

Origin of Product

United States

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